molecular formula C26H28N2O6S2 B2597440 ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate CAS No. 325729-51-9

ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate

Cat. No.: B2597440
CAS No.: 325729-51-9
M. Wt: 528.64
InChI Key: DEDPOWKCMUNVBZ-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a benzamido group, and a morpholine derivative. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the Benzamido Group: This step involves the reaction of the thiophene derivative with a benzoyl chloride derivative in the presence of a base.

    Attachment of the Morpholine Derivative: The final step involves the sulfonylation of the benzamido group with the morpholine derivative, typically using a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-ethylthiophene-3-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6S2/c1-4-33-26(30)23-22(19-8-6-5-7-9-19)16-35-25(23)27-24(29)20-10-12-21(13-11-20)36(31,32)28-14-17(2)34-18(3)15-28/h5-13,16-18H,4,14-15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDPOWKCMUNVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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